molecular formula C20H21ClN4O4 B287710 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone

4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone

Cat. No. B287710
M. Wt: 416.9 g/mol
InChI Key: VJSUPNLSOFCAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone, also known as PD173074, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied for its potential as a therapeutic agent in various types of cancer and other diseases.

Mechanism of Action

4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone selectively binds to the ATP-binding site of FGFR tyrosine kinase, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cancer cell growth and survival. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to be highly specific for FGFR tyrosine kinase, with little or no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to inhibit cancer cell growth and induce apoptosis in various types of cancer cells. It has also been shown to inhibit tumor angiogenesis and metastasis. In addition, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been investigated for its potential to treat pulmonary fibrosis by inhibiting fibroblast proliferation and collagen deposition. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has several advantages for lab experiments, including its high specificity for FGFR tyrosine kinase and its ability to inhibit cancer cell growth and survival. However, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone research. One potential direction is the development of 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone could be investigated for its potential to treat other diseases, such as pulmonary fibrosis and Alzheimer's disease.

Synthesis Methods

4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone can be synthesized using a multi-step process. The first step involves the protection of the pyridazinone ring with an acetyl group, followed by the chlorination of the 4-position of the pyridazinone ring. The resulting compound is then reacted with 4,6-diethoxy-2-pyrimidinamine and 3,4-dimethylphenol to form 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone.

Scientific Research Applications

4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been extensively studied for its potential as a therapeutic agent in various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its potential as a treatment for other diseases, such as pulmonary fibrosis and Alzheimer's disease. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to inhibit FGFR tyrosine kinase activity, which plays a crucial role in cancer cell growth and survival.

properties

Product Name

4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

IUPAC Name

4-chloro-2-(4,6-diethoxypyrimidin-2-yl)-5-(3,4-dimethylphenoxy)pyridazin-3-one

InChI

InChI=1S/C20H21ClN4O4/c1-5-27-16-10-17(28-6-2)24-20(23-16)25-19(26)18(21)15(11-22-25)29-14-8-7-12(3)13(4)9-14/h7-11H,5-6H2,1-4H3

InChI Key

VJSUPNLSOFCAHW-UHFFFAOYSA-N

SMILES

CCOC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)OC3=CC(=C(C=C3)C)C)Cl)OCC

Canonical SMILES

CCOC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)OC3=CC(=C(C=C3)C)C)Cl)OCC

Origin of Product

United States

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